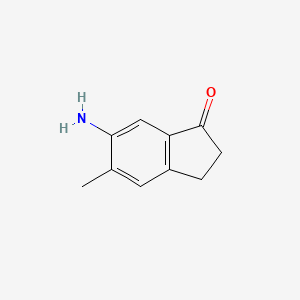![molecular formula C8H18N6O2 B12630941 [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea CAS No. 1049978-21-3](/img/structure/B12630941.png)
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group and a urea moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hydrazinylidene group and the subsequent coupling with a urea derivative. Common reagents used in these reactions include hydrazine, isocyanates, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under mild conditions with appropriate reducing agents. Substitution reactions may involve catalysts or specific solvents to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For instance, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound
Scientific Research Applications
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of [[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its effects at the molecular level.
Comparison with Similar Compounds
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea: can be compared with other similar compounds, such as:
Hydrazinylidene derivatives: These compounds share the hydrazinylidene group and exhibit similar chemical reactivity.
Urea derivatives: Compounds with urea moieties that have comparable structural features and applications.
The uniqueness of This compound lies in its combined structural elements, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1049978-21-3 |
|---|---|
Molecular Formula |
C8H18N6O2 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
[[(4E)-4-(carbamoylhydrazinylidene)-2-methylpentan-2-yl]amino]urea |
InChI |
InChI=1S/C8H18N6O2/c1-5(11-12-6(9)15)4-8(2,3)14-13-7(10)16/h14H,4H2,1-3H3,(H3,9,12,15)(H3,10,13,16)/b11-5+ |
InChI Key |
HOHZMPULCDNXQM-VZUCSPMQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/CC(C)(C)NNC(=O)N |
Canonical SMILES |
CC(=NNC(=O)N)CC(C)(C)NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


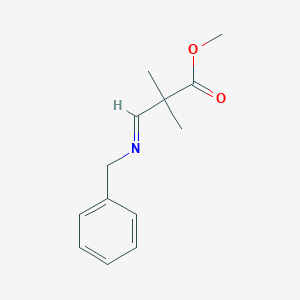
![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
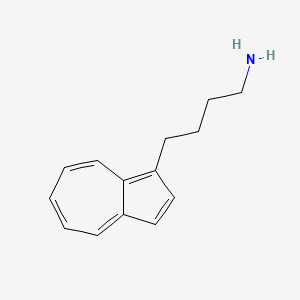

![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12630888.png)

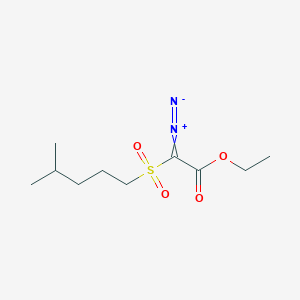
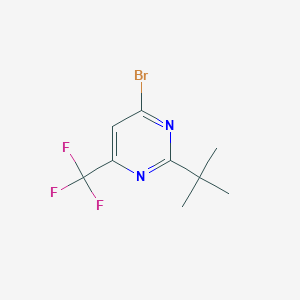


![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
